diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate is a complex organic compound with a molecular formula of C32H52N6O14S . This compound is notable for its unique structure, which includes a trimethoxybenzoyl group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with a suitable amine to form an amide intermediate. This intermediate is then reacted with a pentyl group-containing reagent under specific conditions to yield the final product . Industrial production methods often involve optimizing these reactions to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate involves its interaction with specific molecular targets. The trimethoxybenzoyl group plays a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate can be compared with other compounds containing the trimethoxybenzoyl group, such as:
3,4,5-Trimethoxybenzoyl chloride: Used in organic synthesis for introducing the trimethoxybenzoyl group.
3,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of various derivatives.
3,4,5-Trimethoxybenzyl alcohol: Utilized in the preparation of esters and ethers.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate in scientific research.
Eigenschaften
CAS-Nummer |
75231-25-3 |
---|---|
Molekularformel |
C32H52N6O14S |
Molekulargewicht |
776.9 g/mol |
IUPAC-Name |
diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate |
InChI |
InChI=1S/2C16H25N3O5.H2O4S/c2*1-21-12-9-11(10-13(22-2)14(12)23-3)15(20)24-8-6-4-5-7-19-16(17)18;1-5(2,3)4/h2*9-10H,4-8H2,1-3H3,(H4,17,18,19);(H2,1,2,3,4) |
InChI-Schlüssel |
UYGQTGRJPBNZRX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCC[NH+]=C(N)N.COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.